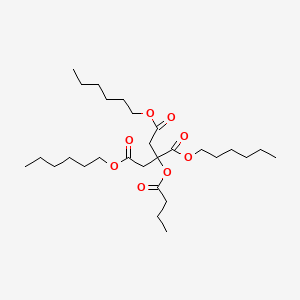
Butyryl trihexyl citrate
Overview
Description
Synthesis Analysis
The synthesis of BTHC involves acetylation of a mixture of citrate esters. Researchers have developed an effective method to create an acetylated mixture of citrate esters (ATMC) , which includes BTHC along with other components. The ATMC composition typically consists of acetyl (dibutyl-monoisooctyl) citrate, acetyl (monobutyl-diisooctyl) citrate, and small amounts of other citrate esters like acetyl tributyl citrate (ATBC) and acetyl triisooctyl citrate (ATOC) . This mixture aims to combine the advantages of different citrate esters while addressing their individual limitations.
Physical And Chemical Properties Analysis
Scientific Research Applications
Plasticizer in Biodegradable Blends for 3D Printing
Butyryl trihexyl citrate is used as a plasticizer in biodegradable blends for 3D printing . The addition of this plasticizer to polymeric blends like Poly (3-hydroxybutyrate)/Poly (lactic acid) (PHB/PLA) can improve the mechanical, thermal properties, and shape stability of 3D printed products . It enhances the elongation at break from 21% for non-plasticized PHB/PLA filament samples to 53% for plasticized ones .
Plasticizer for Poly (vinyl chloride) (PVC)
Butyryl trihexyl citrate is used as a plasticizer for PVC . It combines the advantages of acetyl tributyl citrate (ATBC) in being easily absorbed and acetyl triisooctyl citrate (ATOC) in having good migration resistance . The dynamic viscosity, absorption property, and plasticizing efficiency of the acetylated mixture of citrate esters (ATMC) composed of Butyryl trihexyl citrate were found to be similar to those of di (2-ethylhexyl) phthalate (DEHP) .
Use in Medical Articles
Butyryl trihexyl citrate is specifically designed for use in medical articles, especially blood storage bags . It is used as a plasticizer in these applications due to its compatibility with the materials used in medical articles .
properties
IUPAC Name |
trihexyl 2-butanoyloxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O8/c1-5-9-12-15-19-33-25(30)22-28(36-24(29)18-8-4,27(32)35-21-17-14-11-7-3)23-26(31)34-20-16-13-10-6-2/h5-23H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVUTNGDMGTPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047535 | |
| Record name | Butyryl-n-trihexylcitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyryl trihexyl citrate | |
CAS RN |
82469-79-2 | |
| Record name | Butyryl trihexyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82469-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl-n-trihexylcitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082469792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, 1,2,3-trihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyryl-n-trihexylcitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-(1-oxobutoxy)-, trihexyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYRYL TRIHEXYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4974DI70C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of BTHC in blood storage bags?
A1: BTHC acts as a plasticizer in PVC blood bags. Plasticizers are added to polymers like PVC to increase their flexibility and durability. This is crucial for blood bags, as they need to be pliable and withstand storage conditions without leaking or breaking.
Q2: Are there any concerns regarding the leaching of BTHC from the PVC bags into the stored blood products?
A2: While the studies provided don't explicitly quantify leaching, they highlight potential interactions between BTHC and stored blood components. For instance, one study observes a higher degree of cell lysis and increased levels of soluble P-selectin and chemokine RANTES in platelets stored in BTHC-PVC bags compared to polyolefin bags []. This suggests possible interactions between the plasticizer and platelet components, warranting further investigation into leaching and its potential implications.
Q3: Does using BTHC in blood bags impact the overall storage duration of blood products?
A3: The research primarily focuses on 5-day storage periods [, ]. One study examines red blood cell storage for up to six weeks in pediatric bags using BTHC as a plasticizer []. While the results indicate acceptable storage for this extended period, they also highlight the need for further research into the long-term impacts of BTHC on stored blood components.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(4-anilinonaphthalen-1-yl)[4-(dimethylamino)phenyl]methylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium](/img/structure/B1198937.png)

![N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester](/img/structure/B1198941.png)





![(2S)-2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)sulfanyl-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]arsanyl]sulfanyl-3-methylbutanoic acid;4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1198953.png)

![ethyl (2S)-2-[(2S,3S,4S)-4-[2-(4-ethoxyphenyl)hydrazinyl]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetate](/img/structure/B1198955.png)


